2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione

Lipophilicity LogP Drug-likeness

Monofunctional building blocks constrain iterative diversification of heterocyclic scaffolds. This phthalimide-pyridazine hybrid solves this bottleneck by providing two orthogonal reactive centers: (1) a 6-chloropyridazine moiety for selective SNAr with amines, alkoxides, or thiols; (2) a phthalimide-masked primary amine, cleavable via hydrazinolysis, for subsequent amide coupling, reductive amination, or sulfonylation. The methylene spacer eliminates electronic crosstalk, enabling independent SAR exploration at each vector without confounding conjugation effects. Supplied at ≥97% purity with full analytical documentation (NMR, HPLC).

Molecular Formula C13H8ClN3O2
Molecular Weight 273.67 g/mol
CAS No. 948996-03-0
Cat. No. B1398523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione
CAS948996-03-0
Molecular FormulaC13H8ClN3O2
Molecular Weight273.67 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NN=C(C=C3)Cl
InChIInChI=1S/C13H8ClN3O2/c14-11-6-5-8(15-16-11)7-17-12(18)9-3-1-2-4-10(9)13(17)19/h1-6H,7H2
InChIKeyUSJYLXOIXHYZKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione – Compound Overview


2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione (CAS 948996-03-0) is a phthalimide–pyridazine hybrid compound with the molecular formula C13H8ClN3O2, a molecular weight of 273.67 g/mol, and standard commercial purity ≥97% . The structure combines an isoindoline-1,3-dione (phthalimide) core linked via a methylene bridge to a 6-chloropyridazine heterocycle, with typical physical properties including a boiling point of 503.8±40.0 °C (760 mmHg), a density of 1.5±0.1 g/cm³, a consensus LogP of approximately 1.85, and an ESOL-based aqueous solubility of 0.549 mg/mL . The compound is primarily sourced as a research intermediate for the synthesis of functionalized pyridazine-containing small molecules and phthalimide-based probe compounds .

2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione – Advantage Over Generic Alternatives


Simple phthalimide analogs (e.g., N-benzylphthalimide) and monofunctional chloropyridazines lack the orthogonal reactivity profile required for iterative diversification. The target compound uniquely combines a protected amine synthon (the phthalimide group, cleavable via hydrazinolysis to generate a primary amine) with a chlorine-substituted π-deficient heterocycle capable of selective nucleophilic aromatic substitution (SNAr) under mild conditions . In compounds lacking this dual functionality, such as N-benzylphthalimide (CAS 2142-01-0, LogP ~2.9, melting point 115–119 °C), no electrophilic heteroaryl chloride handle is available for subsequent derivatization, limiting synthetic utility to a single transformation . Conversely, 3-chloropyridazine derivatives without a masked amine require separate installation of an amino functionality, adding steps and reducing convergent synthetic efficiency. The methylene spacer between the phthalimide and pyridazine rings further differentiates this scaffold from directly linked analogs such as N-(6-chloropyridazin-3-yl)phthalimide (CAS 39539-75-8); the spacer introduces rotational flexibility and alters the spatial relationship between the two reactive centers, affecting both reactivity kinetics and the three-dimensional geometry of downstream products .

2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione – Physicochemical & Reactivity Evidence


Lipophilicity Comparison vs. Simpler Phthalimides

The target compound exhibits a consensus LogP of 1.85, computed from five independent methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) . By comparison, the parent phthalimide (CAS 85-41-6) has a measured LogP of approximately 1.2, while N-benzylphthalimide (CAS 2142-01-0), bearing a benzyl group in place of the chloropyridazinylmethyl moiety, shows a higher LogP of approximately 2.9 [1]. The intermediate value of 1.85 reflects the balanced contribution of the hydrophobic phthalimide core offset by the polar chloropyridazine ring, predicting moderate membrane permeability with reduced non-specific protein binding relative to the more lipophilic N-benzyl analog.

Lipophilicity LogP Drug-likeness

Aqueous Solubility vs. Insoluble Phthalimide Analogs

The ESOL-predicted aqueous solubility of the target compound is 0.549 mg/mL (0.00201 mol/L), corresponding to a LogS of -2.7, classified as 'soluble' . Parent phthalimide has an experimentally determined solubility of approximately 0.6–1 mg/mL in water at 20–25 °C, while N-benzylphthalimide is reported as soluble only in hot ethanol and hot acetic acid, with negligible water solubility . The target compound retains nearly the same aqueous solubility as unsubstituted phthalimide despite the addition of the chloropyridazinylmethyl group, likely due to the hydrogen-bond-accepting nitrogen atoms in the pyridazine ring compensating for the increased hydrophobicity of the methylene linker.

Aqueous solubility Solution-phase synthesis Bioconjugation

SNAr Reactivity: 6-Chloro vs. 3-Chloro Pyridazines

The chlorine atom at the 6-position of the pyridazine ring in the target compound is subject to nucleophilic displacement, a reactivity profile extensively characterized for 6-chloropyridazine derivatives. Kinetic studies on 6-chloropyridazine and its 1-oxide derivatives with piperidine and sodium ethoxide have established measurable rate constants, with the 6-chloro position showing distinct reactivity compared to the 3-chloro isomer [1][2]. In 3,6-dichloropyridazine systems, the 3-chlorine is always more reactive than the 6-chlorine, meaning that in the target compound—where only the 6-position is chlorinated—SNAr reactions proceed with selectivity and predictable kinetics unimpeded by competing reactivity at the alternative position [3]. The phthalimide group at the methylene-linked 3-position acts as an electron-withdrawing substituent, further activating the 6-chloro center toward nucleophilic attack relative to 6-chloropyridazine itself, though quantitative rate enhancement data for this specific substitution pattern remain to be measured [2].

Nucleophilic aromatic substitution SNAr reactivity Pyridazine functionalization

Orthogonal Masked Amine and Electrophilic Chloropyridazine Handle

The target compound integrates two synthetically orthogonal functional groups: (1) a phthalimide that can be cleaved to a primary amine via hydrazinolysis (NH2NH2, EtOH, typical yield 85–95% for N-alkylphthalimides) without affecting the chloropyridazine ring; (2) a 6-chloropyridazine that undergoes SNAr with amines, alkoxides, or thiols without disturbing the phthalimide [1]. Neither N-benzylphthalimide nor 3-chloropyridazine alone offers this dual reactivity. The methylene spacer is critical: directly N-linked analogs (e.g., N-(6-chloropyridazin-3-yl)phthalimide, CAS 39539-75-8) place both functional groups in direct conjugation, altering the electronic character of both the phthalimide carbonyls and the pyridazine ring, which can attenuate hydrazinolysis efficiency and SNAr rates [2].

Orthogonal protection Hydrazinolysis Bifunctional scaffold

Thermal Stability and Ambient Storage Advantages

The target compound has a computed boiling point of 503.8±40.0 °C at 760 mmHg and a flash point of 258.5±27.3 °C, indicating high thermal stability under standard laboratory conditions . Vendors recommend storage in an inert atmosphere at room temperature, with no special cold-chain logistics required, and a standard purity specification of 97% is commercially available with batch-specific QC documentation including NMR, HPLC, and GC analyses . In contrast, N-benzylphthalimide has a melting point of 115–119 °C and a boiling point of approximately 379.8 °C, indicating significantly lower thermal stability and potential for sublimation during high-temperature reactions. This thermal robustness is important for reactions requiring prolonged heating (e.g., high-boiling solvents at >150 °C) without scaffold degradation or loss of material to sublimation.

Thermal stability Storage conditions Procurement logistics

2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione – Key Applications


Fragment-Based Drug Discovery: Sequential Orthogonal Diversification

In fragment-based lead generation, the target compound serves as a privileged bifunctional core that can be diversified in a two-step, one-pot or sequential protocol: (Step 1) SNAr at the 6-chloro position with amine, alkoxide, or thiol nucleophiles to introduce diversity element R1; (Step 2) hydrazinolysis of the phthalimide to unmask a primary amine for amide coupling, reductive amination, or sulfonylation to install diversity element R2 [1]. The moderate LogP (1.85) and solubility (0.549 mg/mL) ensure that intermediate and final compounds remain within drug-like property space, minimizing the need for property optimization during hit-to-lead progression . The methylene spacer prevents electronic cross-talk between the two diversity sites, enabling independent SAR exploration at each vector without confounding contributions from conjugation effects observed in directly linked N-arylphthalimide analogs [2].

Targeted Covalent Inhibitor and Chemical Probe Synthesis with Latent Amine Handle

For TCI design, the 6-chloropyridazine serves as an electrophilic warhead precursor that can be converted to acrylamide, vinyl sulfonamide, or chloroacetamide moieties via SNAr displacement with appropriately functionalized amines. After warhead installation, the phthalimide is deprotected to generate a free amine, enabling conjugation to fluorophores (e.g., BODIPY, Cy5), biotin, or PEG linkers for cellular target engagement assays and pull-down proteomics [1]. The thermal stability of the scaffold (bp >500 °C) ensures compatibility with the elevated temperatures sometimes required for SNAr reactions on electron-deficient heterocycles, while the aqueous solubility supports subsequent biochemical assay conditions without precipitation artifacts .

Agrochemical PPO-Inhibitor Scaffold via Phthalimide-Pyridazinone Hybridization

Recent literature on biaryl-pyridazinone/phthalimide derivatives as protoporphyrinogen IX oxidase (PPO) inhibitors demonstrates that hybrid scaffolds combining pyridazine and phthalimide substructures exhibit potent herbicidal activity with crop safety profiles [1]. The target compound provides a direct entry point to this chemotype: the chloropyridazine ring can be elaborated to pyridazinone via hydrolysis (NaOH/H2O), while the phthalimide can be ring-opened to the corresponding dicarboxylic acid or diacid monoamide for further functionalization. The -1.05 LogP differential relative to N-benzylphthalimide reduces environmental persistence potential while maintaining sufficient lipophilicity for foliar uptake, aligning with modern agrochemical design principles .

Benchmark Substrate for SNAr Methodology Development

Because the 6-chloropyridazine moiety has well-established kinetic parameters for nucleophilic displacement, the target compound can serve as a standardized benchmark substrate for developing and optimizing new SNAr methodologies (e.g., photoredox-catalyzed, transition-metal-catalyzed, or mechanochemical conditions) [1]. The phthalimide group provides a convenient internal standard for reaction monitoring by UV (λmax ~295 nm) or 1H NMR (diagnostic aromatic protons at δ 7.7–7.9 ppm), while the methylene linker ensures that electronic effects from the phthalimide do not alter the intrinsic reactivity of the chloropyridazine, enabling clean kinetic comparisons across different catalyst systems .

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